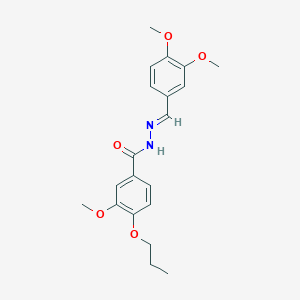
N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Descripción general
Descripción
N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, also known as BBMD, is a chemical compound with potential applications in various scientific research fields.
Mecanismo De Acción
The exact mechanism of action of N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and physiological effects:
N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits high yield and purity. N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is also stable and can be stored for extended periods without degradation. However, N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide also exhibits some toxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several potential future directions for research on N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. One area of interest is the development of N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide and its potential targets in the body. Additionally, further research is needed to determine the safety and efficacy of N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide in human clinical trials.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N'-(3-bromobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(18-5-6-19-13)8-12(17)16-15-9-10-3-2-4-11(14)7-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUYYALRRHAFSY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B3876801.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876804.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)

![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)
![N'-[1-(4-bromo-3-nitrophenyl)ethylidene]-3,4-dihydroxybenzohydrazide](/img/structure/B3876846.png)
![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)
![3-[2-(2-hydroxyethoxy)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B3876870.png)
![[6,8,9-trimethyl-4-(1-methylethylidene)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3876872.png)




![2-(2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3876905.png)